molecular formula C14H17N3O2 B3733680 4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide

4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide

Katalognummer B3733680
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: VNSFGHCEXUQHMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as PD153035, which is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been linked to the development and progression of various types of cancers, including lung, breast, and colon cancer. Therefore, targeting EGFR has become an attractive strategy for cancer therapy.

Wirkmechanismus

PD153035 is a reversible inhibitor of the ATP-binding site of EGFR tyrosine kinase. It competes with ATP for binding to the catalytic domain of EGFR, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and migration, which are essential for cancer cell growth and metastasis.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress EGFR. It also inhibits the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. In addition, PD153035 can inhibit angiogenesis (the formation of new blood vessels) by blocking the expression of vascular endothelial growth factor (VEGF). These effects contribute to the anti-tumor activity of PD153035.

Vorteile Und Einschränkungen Für Laborexperimente

PD153035 has several advantages for scientific research. It is a highly selective inhibitor of EGFR tyrosine kinase, which minimizes off-target effects. It is also reversible, which allows for the study of the dynamic regulation of EGFR signaling. However, PD153035 has some limitations. It has a relatively short half-life, which requires frequent dosing in experiments. It is also poorly soluble in water, which limits its use in in vivo studies.

Zukünftige Richtungen

PD153035 has potential applications in cancer therapy, particularly in combination with other targeted therapies. Future research could focus on the development of more potent and selective EGFR inhibitors based on the structure of PD153035. Moreover, the use of PD153035 in combination with immunotherapy could enhance the anti-tumor immune response. Finally, the development of more efficient synthesis methods for PD153035 could facilitate its use in scientific research and clinical trials.

Wissenschaftliche Forschungsanwendungen

PD153035 has been extensively used in scientific research to study the role of EGFR in various cellular processes. It has been shown that PD153035 can inhibit the growth and proliferation of cancer cells that overexpress EGFR. This compound has also been used to investigate the downstream signaling pathways of EGFR and their contribution to cancer progression. Moreover, PD153035 has been used in preclinical studies to evaluate the efficacy and safety of EGFR-targeted therapies.

Eigenschaften

IUPAC Name

4-oxo-N-pentyl-3H-quinazoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-3-6-9-15-14(19)12-16-11-8-5-4-7-10(11)13(18)17-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFGHCEXUQHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide
Reactant of Route 6
4-oxo-N-pentyl-3,4-dihydro-2-quinazolinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.